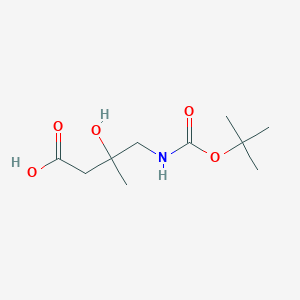

Acide 4-((tert-butoxycarbonyl)amino)-3-hydroxy-3-méthylbutanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned seems to be a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

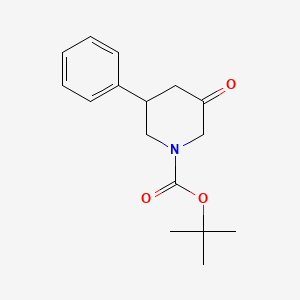

Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxylic acid group (-COOH), a tert-butoxycarbonyl protected amino group (-NH-Boc), a hydroxy group (-OH), and a methyl group (-CH3) attached to the third carbon atom .Chemical Reactions Analysis

In general, Boc-protected amino acids can participate in peptide synthesis reactions. The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .Applications De Recherche Scientifique

- Boc-Homosérine sert de bloc de construction pour la synthèse de peptides. Des chercheurs ont développé des liquides ioniques à température ambiante (RTIL) appelés liquides ioniques d'acides aminés (AAIL) en neutralisant l'hydroxyde d'imidazolium avec des acides aminés naturels, y compris la Boc-Homosérine. Ces AAIL peuvent être utilisés comme réactifs efficaces et milieux réactionnels dans la synthèse organique, en particulier dans la formation d'amides pendant la formation de liaisons peptidiques .

- Un test de récupération a démontré que [emim][Boc-Ala] (un AAIL dérivé de la Boc-Homosérine) peut être recyclé au moins quatre fois dans des réactions de synthèse de dipeptides, soulignant son potentiel en tant que solvant durable et réutilisable .

- Boc-Homosérine, comme les autres acides aminés protégés, peut être utilisée en chimie peptidique lorsque sa chaîne latérale réactive et son N-terminus sont protégés chimiquement. Cette stratégie permet une synthèse peptidique contrôlée utilisant les AAIL, ce qui était auparavant difficile en raison des multiples groupes réactifs des anions d'acides aminés .

- Les chercheurs ont étudié la synthèse de dérivés Boc d'acides aminés en utilisant du pyrocarbonate de di-tert-butyle. Comprendre l'influence des conditions réactionnelles sur le rendement des dérivés Boc fournit des informations sur l'optimisation du processus de dérivatisation .

- Par exemple, la N-Boc-L-hydroxyproline peut être synthétisée à partir de Boc-Homosérine, donnant un produit chromatographiquement homogène .

- Boc-Homosérine peut être incorporée dans des bioconjugués pour l'administration ciblée de médicaments. Sa protection chimique permet une modification contrôlée des peptides ou des protéines, permettant une fixation site-spécifique d'agents thérapeutiques .

- Les AAIL, y compris ceux dérivés de la Boc-Homosérine, ont des applications potentielles en tant que solvants ou catalyseurs dans la science des matériaux et la chimie verte. Leur propriété ajustable et leur faible toxicité en font des alternatives attrayantes aux solvants organiques traditionnels .

Synthèse de peptides et liquides ioniques d'acides aminés (AAIL)

Liquides ioniques recyclables

Stratégies de protection chimique

Dérivatisation et optimisation

Bioconjugaison et administration de médicaments

Science des matériaux et catalyse

En résumé, la Boc-Homosérine joue un rôle crucial dans la synthèse de peptides, les liquides ioniques durables et les stratégies de protection chimique. Sa polyvalence s'étend à la bioconjugaison, à la science des matériaux et à la catalyse. Les chercheurs continuent d'explorer de nouvelles applications, faisant de ce composé un domaine d'étude passionnant en chimie organique et au-delà. 🌟

Mécanisme D'action

Target of Action

It is known that the tert-butoxycarbonyl (boc) group is often used as a protecting group in peptide synthesis . This suggests that the compound may interact with peptide or protein targets.

Mode of Action

The 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid compound, due to its Boc group, can be involved in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . This allows for the controlled synthesis and modification of peptides.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid. For instance, the removal of the Boc group requires an acidic environment . Additionally, the compound may be sensitive to moisture

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxy-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6-10(4,15)5-7(12)13/h15H,5-6H2,1-4H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOTXFAXGLTENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(CC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B2572111.png)

![N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2572117.png)

![Ethyl 5-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2572125.png)